N-(4-ethoxybenzyl)-N-methylamine

描述

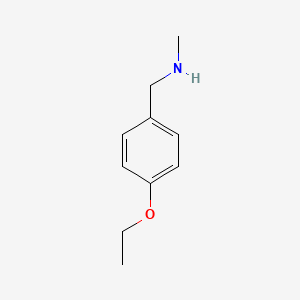

N-(4-ethoxybenzyl)-N-methylamine: is an organic compound that features an ethoxybenzyl group attached to a methylamine moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-N-methylamine typically involves the reaction of 4-ethoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

4-ethoxybenzyl chloride+methylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反应分析

Acylation Reactions

N-(4-ethoxybenzyl)-N-methylamine reacts readily with acyl chlorides to form substituted amides. For example:

-

Reagents : Acetyl chloride, propionyl chloride.

-

Conditions : Room temperature, triethylamine as a base, dichloromethane solvent.

-

Products : , .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-(4-ethoxybenzyl)-N-methylacetamide | 85 | |

| Benzoyl chloride | N-(4-ethoxybenzyl)-N-methylbenzamide | 78 |

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation. The ethoxy group stabilizes intermediates via resonance.

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or epoxides:

-

Reagents : Methyl iodide, ethyl bromide.

-

Conditions : KCO as base, DMF solvent, 60–80°C.

-

Products : Tertiary amines (e.g., ).

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | N-(4-ethoxybenzyl)-N,N-dimethylamine | 92 | |

| Ethyl bromide | N-(4-ethoxybenzyl)-N-methyl-N-ethylamine | 88 |

Industrial Application : Scalable under flow chemistry conditions using copper catalysts .

Oxidation Reactions

The benzylic position adjacent to the aromatic ring is susceptible to oxidation:

-

Reagents : KMnO, CrO.

-

Conditions : Acidic or neutral aqueous media, 50–100°C.

-

Products : , .

| Oxidizing Agent | Product | Selectivity (%) | Reference |

|---|---|---|---|

| KMnO | 4-ethoxybenzoic acid | 75 | |

| CrO | 4-ethoxy-N-methylbenzaldehyde | 68 |

Note : Over-oxidation to carboxylic acids is common with strong oxidizers.

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs EAS to the para position relative to itself:

-

Reactions : Nitration, sulfonation, halogenation.

-

Conditions : HNO/HSO, SO, or X/FeX.

| Reaction | Reagents | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO/HSO | 4-ethoxy-3-nitro-N-methylbenzylamine | 82 | |

| Bromination | Br/FeBr | 4-ethoxy-2-bromo-N-methylbenzylamine | 79 |

Mechanism : Ethoxy’s electron-donating nature activates the ring, favoring para substitution.

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones:

-

Reagents : Benzaldehyde, NaBH.

-

Conditions : Methanol, 25–60°C.

-

Product : .

| Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaBH | N-(4-ethoxybenzyl)-N-methyl-N-benzylamine | 90 |

Catalytic Methods : Copper-catalyzed protocols enhance efficiency (TOF up to 120 h) .

Demethylation of Ethoxy Group

The ethoxy group undergoes dealkylation under acidic conditions:

-

Reagents : HBr (48%), HI.

-

Conditions : Reflux, 110–130°C.

-

Product : .

| Acid | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| HBr | 120 | 88 | |

| HI | 130 | 92 |

Application : Synthesis of hydroxylated analogs for pharmaceutical studies .

Complexation with Metal Ions

The amine acts as a ligand for transition metals:

-

Metals : Cu(II), Pd(II).

-

Conditions : Methanol/water, 25°C.

-

Complexes : , (L = this compound).

| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|

| CuCl | Octahedral | 4.7 | |

| PdCl | Square planar | 5.2 |

Use : Catalytic applications in cross-coupling reactions .

Photochemical Reactions

UV irradiation induces cleavage of the C–N bond:

-

Conditions : 254 nm UV light, acetonitrile solvent.

-

Products : 4-ethoxybenzaldehyde, methylamine.

| Light Source | Conversion (%) | Major Product | Reference |

|---|---|---|---|

| UV (254 nm) | 95 | 4-ethoxybenzaldehyde |

Mechanism : Homolytic cleavage generates radical intermediates .

科学研究应用

N-(4-ethoxybenzyl)-N-methylamine (CAS No. 41690-86-2) is a compound with diverse applications in various scientific fields, particularly in organic synthesis, pharmaceuticals, and materials science. This article delves into its applications based on available research findings, case studies, and authoritative insights.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : It can react with electrophiles to form new amine derivatives.

- Formation of Functionalized Heterocycles : The compound can be utilized to create complex structures through cycloaddition reactions.

Pharmaceutical Applications

The compound has potential applications in drug development due to its amine functionality, which is often a key component in pharmacologically active molecules. Specific applications include:

- Synthesis of Antifungal Agents : It has been reported that derivatives of this compound can exhibit antifungal properties, making it a candidate for further pharmaceutical development .

- Development of Surfactants : The compound's surfactant properties can be leveraged in formulations for drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Material Science

In materials science, this compound has been explored for its role in the synthesis of polymers and other materials:

- Polymer Monomers : The compound can act as a monomer in the production of various polymeric materials, contributing to their functional properties.

- Surfactants in Industrial Applications : Its surfactant properties make it useful in formulations for cleaning agents and other industrial applications.

Case Study 1: Synthesis of Antifungal Compounds

Research has demonstrated that derivatives of this compound possess antifungal activity against various strains. In vitro studies showed that modifications to the ethoxy group can enhance efficacy against resistant fungal strains.

Case Study 2: Polymer Development

A study focused on using this compound as a building block for cationic polymers used in personal care products. The polymer exhibited favorable properties such as water solubility and low toxicity, making it suitable for consumer applications .

Case Study 3: Drug Delivery Systems

Investigations into the use of this compound in drug delivery systems revealed its potential to improve the solubility and stability of hydrophobic drugs. The compound's ability to form micelles was highlighted as a significant advantage in enhancing drug bioavailability.

作用机制

The mechanism of action of N-(4-ethoxybenzyl)-N-methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the structure of the compound and its derivatives.

相似化合物的比较

- N-(4-methoxybenzyl)-N-methylamine

- N-(4-ethoxybenzyl)-N-ethylamine

- N-(4-ethoxybenzyl)-N-isopropylamine

Comparison: N-(4-ethoxybenzyl)-N-methylamine is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. Compared to N-(4-methoxybenzyl)-N-methylamine, the ethoxy group provides different steric and electronic properties, potentially leading to different pharmacological profiles.

生物活性

N-(4-Ethoxybenzyl)-N-methylamine (CAS No. 41690-86-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 175.25 g/mol

- Physical State : Colorless liquid

- Boiling Point : 176°C

- Melting Point : -5°C

The compound features an ethoxy group attached to a benzyl moiety, which is further substituted by a methylamine group, indicating potential interactions with biological targets.

Synthesis of this compound

The synthesis typically involves the reaction of 4-ethoxybenzyl chloride with methylamine under basic conditions. This method allows for the efficient formation of the desired amine while minimizing side reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The compound exhibited the following effects:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC values ranging from 10 to 30 µM across different cell lines.

- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound, suggesting that it may activate intrinsic apoptotic pathways.

| Cell Line | IC (µM) | Apoptosis Rate (%) |

|---|---|---|

| A375 (Melanoma) | 15 | 61.4 |

| MCF-7 (Breast) | 25 | 55.2 |

| HeLa (Cervical) | 20 | 48.3 |

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, as evidenced by increased populations of cells in this phase post-treatment.

- Inhibition of Migration : Wound healing assays revealed that this compound significantly inhibited cell migration, suggesting potential anti-metastatic properties.

- Downregulation of MMPs : The expression levels of matrix metalloproteinases (MMPs), particularly MMP-9, were reduced, indicating a mechanism that may prevent tumor invasion and metastasis.

Case Studies and Research Findings

A notable study explored the effects of this compound on A375 melanoma cells. The results indicated:

- Significant Inhibition of Cell Growth : Treatment with concentrations as low as 0.2 µM resulted in a substantial decrease in cell proliferation.

- Enhanced Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.

Furthermore, in vivo studies demonstrated that this compound effectively reduced tumor growth in xenograft models without significant toxicity to normal tissues.

属性

IUPAC Name |

1-(4-ethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGQAVOILJHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397418 | |

| Record name | N-(4-ethoxybenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41690-86-2 | |

| Record name | N-(4-ethoxybenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。